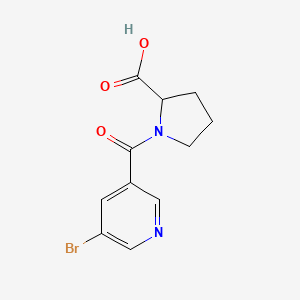

![molecular formula C10H10N4S B1305782 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile CAS No. 86691-41-0](/img/structure/B1305782.png)

3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

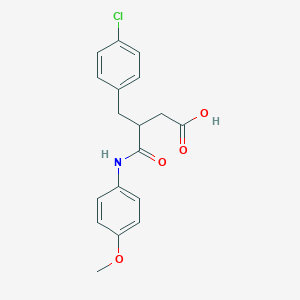

The compound 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The hydrazino group attached to the propanenitrile moiety indicates the presence of a hydrazine functional group linked to a carbon triple bond (nitrile group), suggesting potential reactivity and applications in chemical synthesis.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been explored in various studies. For instance, derivatives of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile have been synthesized and evaluated for their anti-inflammatory properties, with the nitrogen of the hydrazino group playing a crucial role in their activity . Additionally, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a closely related compound, has been achieved through reactions involving ethyl 2-benzothiazolecarboxylate or 2-bromoacetylbenzothiazole, indicating the versatility of benzothiazole derivatives in chemical transformations .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, as seen in the synthesis of Ru(II) complexes containing hydrazinylbenzothiazole ligands. These complexes exhibit distorted octahedral geometries around the ruthenium ion and bidentate N^N coordination modes for the hydrazine ligand, as confirmed by X-ray analyses and DFT calculations . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile reacts with diazonium salts to form hydrazones, which can cyclize into different heterocyclic compounds upon heating . Similarly, 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole undergoes ring closure reactions with urea and carbon disulphide to yield triazolo derivatives . These reactions demonstrate the reactivity of the hydrazino group and its utility in synthesizing diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be inferred from their structural features and reactivity. For instance, the presence of the hydrazino group and nitrile functionality suggests potential for hydrogen bonding and polar interactions. NMR spectral studies of some 2-(benzothiazol-2-yl)hydrazine derivatives have provided insights into their solution and solid-state structures, which are important for understanding their chemical behavior and interactions with biological targets .

Direcciones Futuras

Benzothiazoles, including 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile, are biologically active and industrially demanded compounds . Their synthesis methods are being developed based on commercially available reagents and the principles of green chemistry . These compounds play a special role in the design of biologically active compounds, which may be useful for developing new drugs and materials .

Propiedades

IUPAC Name |

3-[amino(1,3-benzothiazol-2-yl)amino]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-6-3-7-14(12)10-13-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGRBQHJJOBWPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N(CCC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386538 |

Source

|

| Record name | 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile | |

CAS RN |

86691-41-0 |

Source

|

| Record name | 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305707.png)

![3-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1305708.png)

![4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride](/img/structure/B1305717.png)

![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)

![Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B1305740.png)